Metronidazole-d4
Overview
Description
Metronidazole-d4, also known as 2-Methyl-5-nitroimidazole-1-ethanol-d4, is an antibiotic that has activity against anaerobic bacteria and protozoa . It is intended for use as an internal standard for the quantification of metronidazole by GC- or LC-MS . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Metronidazole-d4 derivatives involves the creation of novel metronidazole derivatives that include a 1,3,4-oxadiazole moiety . These developed compounds are biologically active and exhibit significant radical scavenging activity, as well as excellent antimicrobial and antibacterial properties .
Molecular Structure Analysis
Metronidazole-d4 has a molecular formula of C6H9N3O3 . The molecular weight is 175.18 g/mol . The InChI is 1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 . The canonical SMILES is CC1=NC=C(N1CCO)N+[O-] and the isomeric SMILES is [2H]C([2H])(C([2H])([2H])O)N1C=NC=C1N+[O-] .
Chemical Reactions Analysis
Metronidazole-d4 is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .
Physical And Chemical Properties Analysis
Metronidazole-d4 has a molecular weight of 175.18 g/mol . The exact mass and monoisotopic mass are 175.08949814 g/mol . The topological polar surface area is 83.9 Ų . The heavy atom count is 12 .
Scientific Research Applications
Treatment of Anaerobic Infections : Metronidazole is a primary choice for treating anaerobic infections caused by Bacteroides species, fusobacteria, and clostridia. It's effective against trichomoniasis, amoebiasis, and giardiasis. Gardnerella vaginalis, responsible for vaginosis, also responds well to this treatment (Löfmark, Edlund, & Nord, 2010).
Action Mechanism and Resistance : Metronidazole's cytotoxic nitroradicals, formed under anaerobic conditions, cause DNA strand breakage, leading to bacterial cell death. Resistance mechanisms are emerging, notably in Bacteroides fragilis and Helicobacter pylori, but they are still relatively rare (Diniz et al., 2000).
Pharmacokinetics and Dynamics : Metronidazole is absorbed almost completely when administered orally and distributes widely in the body, including the central nervous system. Its metabolism primarily occurs in the liver, and it is excreted in urine and feces (Lamp, Freeman, Klutman, & Lacy, 1999).
Plasmid-Mediated Resistance : Recent studies have identified plasmid-mediated resistance to metronidazole in Clostridioides difficile. The presence of the plasmid pCD-METRO is associated with stable resistance to the drug (Boekhoud et al., 2019).
Applications in Treating Helicobacter Pylori : Metronidazole is part of the combination therapy for eradicating H. pylori in patients with gastroduodenal ulcers. This approach remains effective despite some resistance cases (Ling et al., 1996).
Safety And Hazards
Metronidazole-d4 is suspected of causing cancer (H351) and may cause damage to organs through prolonged or repeated exposure (H373) . It is harmful to aquatic life with long-lasting effects (H412) . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Metronidazole-d4 . It should be stored locked up and disposed of properly .
properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-RRVWJQJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678716 | |
Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metronidazole-d4 | |
CAS RN |
1261392-47-5 | |
Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1261392-47-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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